molecular formula C60H66N6O11 B607510 Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB CAS No. 2055042-69-6

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

Cat. No. B607510
M. Wt: 1047.22
InChI Key: SGPBGTLVZPOASW-XKMSCPINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

I was unable to find information on the molecular structure of “Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB”.



Chemical Reactions Analysis

No specific information on the chemical reactions involving “Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB” was found.


Scientific Research Applications

Applications in Nanocarrier Development

PEGtide Dendrons Design and Macrophage Targeting The research showcases the design and fabrication of novel PEGtide dendrons containing alternating poly(ethylene glycol) and amino acid/peptide moieties, utilizing Fmoc solid-phase peptide synthesis protocols. Specifically, these dendrons were developed for mannose receptor-mediated macrophage targeting, demonstrating potential in drug delivery and imaging applications. The synthesis involved Fmoc-Lys(5-FAM)-OH and monodisperse Fmoc-dPEG6-OH sequentially coupled to Fmoc-β-Ala-resin. The study affirmed the synthesis of PEGtide dendrons up to G5.0, with molecular weights aligning with calculated values and hydrodynamic diameters ranging from 1 to 8 nm. Notably, G3.0-mannose8 dendrons exhibited a 12-fold higher uptake in MR-expressing murine macrophage-like cells compared to unmodified controls, suggesting their utility as nanocarriers (Gao et al., 2013).

Applications in Peptide Synthesis

Vitamin B6-Conjugated Peptides The study explored the synthesis of N-(4'-pyridoxyl)peptides and vitamin B6-peptide-oligonucleotide conjugates via standard Fmoc chemistry and a solid-phase coupling procedure. The synthesis was efficient with various protected amino acids like Fmoc-L-Ala, Fmoc-L-Arg(Pmc), and Fmoc-L-Asp(OtBu), among others, indicating the versatility of the Fmoc approach in peptide synthesis (Zhu & Stein, 1994).

On-Resin Native Chemical Ligation for Cyclic Peptide Synthesis The research introduced a novel cysteine derivative, N(alpha)-trityl-S-(9H-xanthen-9-yl)-l-cysteine, for peptide synthesis, particularly targeting cyclic peptide synthesis. This method involved multiple steps, including side-chain anchoring, stepwise chain elongation using Fmoc/tBu solid-phase chemistry, and on-resin cyclization. This approach showcased the convenience and specificity of the solid-phase native chemical ligation/cyclization methodology, hinting at its potential for broader application in peptide synthesis (Tulla-Puche & Bárány, 2004).

Applications in Analytical Chemistry

DL-Amino Acid Derivatization and LC Separation The study presented a method using urethane-protected L-α-amino acid N-carboxyanhydrides (NACs) for derivatizing free DL-amino acids, subsequently separated on an octylsilica stationary phase. The derivatization process was rapid and could be completed in 3.5 minutes at room temperature, highlighting a potentially efficient approach in amino acid analysis (Brückner & Lüpke, 1995).

Applications in Material Science

Self-Assembly and Gelation of Fmoc-Dipeptide Hydrogelators The research focused on the self-assembly and gelation properties of an ester-containing analogue of an Fmoc-dipeptide hydrogelator, specifically Fmoc-Ala-Lac. The study revealed that Fmoc-Ala-Lac self-assembles into nanostructures, gelling in water, despite the absence of β-sheet-like amide–amide hydrogen bonding. This insight is crucial for designing highly degradable self-assembling materials with peptide-like bioactivity for biomedical applications (Eckes et al., 2014).

Safety And Hazards

There is no available information on the safety and hazards associated with “Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB”.


Future Directions

No specific future directions or applications for “Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB” were found.


Relevant Papers



properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H66N6O11/c1-41(62-54(68)30-32-74-34-36-76-37-35-75-33-31-61-59(73)77-40-52-50-24-14-12-22-48(50)49-23-13-15-25-51(49)52)56(70)63-42(2)57(71)65-53(58(72)64-47-28-26-43(39-67)27-29-47)38-55(69)66-60(44-16-6-3-7-17-44,45-18-8-4-9-19-45)46-20-10-5-11-21-46/h3-29,41-42,52-53,67H,30-40H2,1-2H3,(H,61,73)(H,62,68)(H,63,70)(H,64,72)(H,65,71)(H,66,69)/t41-,42-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPBGTLVZPOASW-XKMSCPINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H66N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1047.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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